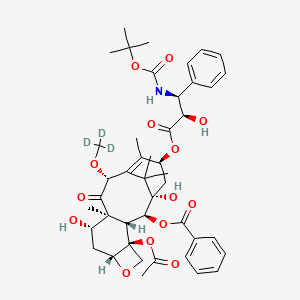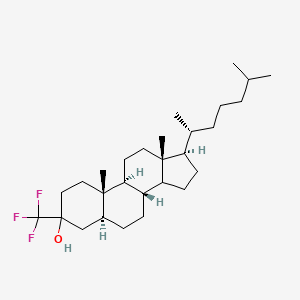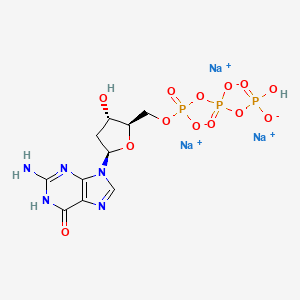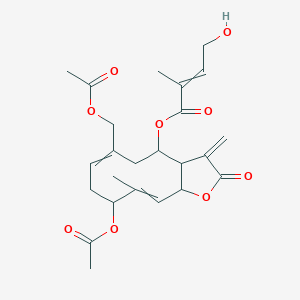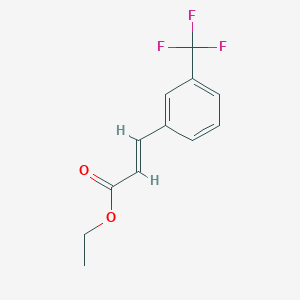
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is a chemical compound with the molecular formula C12H11F3O2 . It is also known by its IUPAC name, ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate .
Synthesis Analysis
The synthesis of compounds similar to this compound involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acrylate ester group .Scientific Research Applications
Transesterification of Ethylene and Alkyl Acrylate Copolymers : Ethyl acrylate, including Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, has been studied for its reactivity in transesterification processes. These processes are crucial in polymer manufacturing, altering polymer properties for specific applications (Hu & Lambla, 1994).
Binding to Glutathione and Protein : Ethyl acrylate's interaction with biological molecules like glutathione and protein has been studied, which is significant in understanding its toxicological profile and metabolism in biological systems (Potter & Tran, 1992).
Applications in Wittig–SNAr Reactions : this compound has been used in Wittig–SNAr reactions, serving as an intermediate for synthesizing compounds like aurora 2 kinase inhibitors (Xu et al., 2015).
Synthetic Applications as a Building Block : It has been employed as a building block for introducing difluoromethene subunits into new hydroxy esters, demonstrating its versatility in synthetic organic chemistry (Peng, Zhao, & Zhu, 2006).
Direct Peroxygenation of Olefinic Compounds : Its role in the direct peroxygenation of olefinic compounds has been explored, which is relevant in the synthesis of various organic compounds (Isayama, 1990).
Solid-Phase Synthesis of Substituted Acrylates : this compound has been used in the solid-phase synthesis of substituted acrylates, important for the creation of diverse acrylate polymers (Qi, 1989).
Synthesis of Derivatives via Knoevenagel Condensation : Its derivatives have been synthesized via Knoevenagel condensation, a critical reaction in organic chemistry for the formation of carbon-carbon bonds (Anselmi, Blazejewski, & Wakselman, 2001).
Synthesis of Tetrahydroisoxazolo Derivatives : Research shows its use in synthesizing tetrahydroisoxazolo derivatives, which can be critical in medicinal chemistry (Bourke & Heaney, 1995).
Properties
IUPAC Name |
ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEFFHZPTOFBED-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

